6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
6-bromo-5-methoxy-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-11-6-4-7(13-2)5(10)3-8(6)14-9(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPGDMGZIGXRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2OC1=O)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Bromination
Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. For electron-rich aromatic systems, electrophilic bromination with Br₂ in the presence of FeBr₃ is effective.
Typical Protocol
Methoxylation via Nucleophilic Substitution
Methoxylation at the 5-position is performed using sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at elevated temperatures. This SNAr reaction benefits from the electron-withdrawing effect of the adjacent oxazolone ring.
Optimized Conditions
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Substrate : 5-bromo-benzo[d]oxazol-2(3H)-one
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Reagent : NaOMe (3 equiv)
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Solvent : DMSO
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Temperature : 80°C
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Time : 12 hours
N-Alkylation for Methyl Group Introduction
Introducing the 3-methyl group requires N-alkylation of the benzoxazol-2(3H)-one intermediate. A Smiles rearrangement with methylating agents, such as methyl bromide (CH₃Br), is employed.
Procedure
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Substrate : 6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one
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Reagent : CH₃Br (2 equiv), K₂CO₃ (3 equiv)
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Solvent : Dimethylformamide (DMF)
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Temperature : 70°C
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Time : 4–6 hours
Mechanism
The base (K₂CO₃) deprotonates the NH group, enabling nucleophilic attack on the methylating agent. The reaction proceeds via an SN2 pathway, forming the N-methyl derivative.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance alkylation efficiency by stabilizing ionic intermediates. Elevated temperatures (70–120°C) accelerate reaction rates but may promote side reactions such as demethylation.
Catalytic Enhancements
Lewis acids (e.g., BF₃·Et₂O) improve cyclization yields by 15–20%, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) facilitate biphasic alkylation.
Purification and Characterization Techniques
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the oxazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazoles depending on the nucleophile used.
Oxidation Reactions: Products include benzoxazole derivatives with carbonyl functionalities.
Reduction Reactions: Products include dehalogenated benzoxazoles or reduced oxazole rings.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one is in the field of medicinal chemistry. Its derivatives have been explored for their potential as:
- Dopamine Receptor Modulators : Research indicates that compounds with similar structures can act as partial agonists at dopamine receptors, which are critical in treating neurological disorders such as schizophrenia and Parkinson's disease. The introduction of methoxy groups has been shown to enhance binding affinity to D2 dopamine receptors .
- Anticancer Agents : Studies have highlighted the cytotoxic effects of benzoxazole derivatives against various cancer cell lines. For instance, compounds related to this structure have demonstrated activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells, suggesting potential applications in cancer therapy .
Synthetic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry:
- Synthesis of Benzoxazole Derivatives : It can be utilized in the synthesis of various benzoxazole derivatives through condensation reactions with different substrates. Recent advancements include using nanomaterials as catalysts to improve yields and reduce reaction times .
Table 1: Comparison of Synthesis Methods for Benzoxazole Derivatives
| Method | Catalyst | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Method 1 | Magnetic solid acid nanocatalyst | 79–89% | Water under reflux |
| Method 2 | Nano-ZnO | Moderate | DMF at 100°C |
| Method 3 | Lead tetraacetate | Elevated | Ethanol at room temperature |
Biological Studies
Research has also focused on the biological implications of this compound:
- Antimicrobial Activity : Preliminary studies suggest that certain derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Mechanistic Studies : Investigations into the mechanism of action of related compounds have provided insights into their interaction with biological targets, paving the way for further drug development .
Mechanism of Action
The mechanism of action of 6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The oxazole ring can also engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Benzoxazolone Derivatives
Key Observations:
Substituent Effects on Reactivity: The methoxy group in the target compound is electron-donating, which may stabilize the aromatic ring and reduce electrophilic substitution reactivity compared to nitro- or bromo-substituted analogs .
Biological Activity: Nitro-substituted analogs (e.g., 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one) exhibit phytotoxic effects, inhibiting Lepidium sativum seedling growth, but are less toxic to Abutilon theophrasti . Their mammalian toxicity limits agricultural use.
Spectral Characteristics: IR Spectroscopy: Bromine substitution correlates with C-Br stretches near 539 cm⁻¹, while nitro groups show strong absorptions for NO₂ (~1500 cm⁻¹) . NMR Spectroscopy: Methyl groups at position 3 appear as singlets (δ ~2.34 ppm), and aromatic protons adjacent to electron-withdrawing groups (e.g., Br, NO₂) are deshielded .
Stability and Degradation
- pH-Dependent Behavior : Analogous compounds like 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one undergo ionization under basic conditions, leading to bathochromic shifts (yellow→orange) and line broadening in NMR spectra due to resonance effects . The methoxy group in the target compound may reduce pH sensitivity compared to hydroxyl or nitro substituents.
- Thermal Stability : Brominated benzoxazolones generally exhibit moderate thermal stability, with melting points ranging from 143–176°C depending on substituents .
Biological Activity
6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one, with the CAS number 67927-44-0, is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant biological effects, supported by data tables and case studies.
The chemical formula of this compound is , with a molecular weight of approximately 228.05 g/mol. The compound features a bromo substituent at the 6-position and a methoxy group at the 5-position of the benzoxazole ring, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoxazole, including this compound, exhibit notable antimicrobial properties. The compound was evaluated against various bacterial strains:
| Bacterial Strain | Activity | MIC (µg/mL) |
|---|---|---|
| Bacillus subtilis (Gram-positive) | Moderate | 25 |
| Escherichia coli (Gram-negative) | Weak | >100 |
These results suggest that while the compound shows some activity against Gram-positive bacteria, its effectiveness against Gram-negative strains is limited .
Anticancer Activity
Benzoxazole derivatives have been reported to possess cytotoxic effects on several cancer cell lines. The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast cancer) | 15 | Significant inhibition |
| A549 (Lung cancer) | 20 | Moderate inhibition |
| HepG2 (Liver cancer) | 30 | Mild inhibition |
The compound demonstrated significant cytotoxicity against MCF-7 cells, indicating potential as an anticancer agent. The structure–activity relationship (SAR) analysis suggests that the presence of both bromine and methoxy groups enhances its cytotoxic properties .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Bernard et al. (2014) evaluated a series of benzoxazole derivatives for their antimicrobial activity. The results indicated that compounds with halogen substitutions exhibited improved activity against Bacillus subtilis, supporting the notion that halogenation plays a role in enhancing antimicrobial properties .
- Cytotoxicity Assessment : In a comparative study by Kakkar et al. (2018), various benzoxazole derivatives were tested for their anticancer activities. The study found that compounds similar to this compound showed IC50 values in the low micromolar range against multiple cancer cell lines, reinforcing its potential as a therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for 6-bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one, and how is purity ensured?
The compound is typically synthesized via cyclization of precursors such as substituted hydroxybenzoic acids. A common method involves reacting 6-bromo-2-hydroxybenzoic acid derivatives with methylamine under acidic conditions, followed by cyclization to form the benzoxazole core . Purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) to achieve >95% purity, as validated by NMR and HRMS . Melting point determination (143–144°C) is a critical quality control step .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~3.3 ppm, aromatic protons influenced by bromine and methoxy substituents) and confirms regiochemistry .
- HRMS : Validates molecular weight (228.04 g/mol) and isotopic patterns (Br signature) .
- FT-IR : Identifies carbonyl stretches (~1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. How can researchers assess its preliminary biological activity?
Derivatives of benzoxazol-2(3H)-one are screened for antimicrobial activity using disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are compared to controls like ampicillin .
Advanced Research Questions
Q. What reaction mechanisms dominate substitutions at the bromine position?
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols) under basic conditions. For example, reaction with sodium methoxide replaces Br with a methoxy group, requiring careful pH control to avoid ring-opening side reactions . Computational studies (DFT) can predict activation barriers for substituent-dependent reactivity .
Q. How do structural modifications (e.g., methoxy vs. nitro groups) impact biological activity and toxicity?
- Methoxy groups : Enhance lipophilicity, improving membrane penetration in antimicrobial assays .
- Nitro groups : Increase mammalian toxicity (e.g., LD50 < 50 mg/kg in rodents) due to metabolic activation to reactive intermediates, as observed in analogs like 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one .
- SAR studies : Replace bromine with chloro or methyl groups to balance potency and safety .
Q. What strategies resolve contradictions in reported biological data?
Discrepancies in MIC values may arise from assay conditions (e.g., pH, solvent). Standardize protocols using CLSI guidelines and validate with orthogonal methods (e.g., time-kill kinetics). For example, derivatives with electron-withdrawing groups (Br, NO2) show pH-dependent activity due to altered protonation states .
Q. How can computational modeling guide the design of benzoxazolone-based inhibitors?
Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like bacterial dihydrofolate reductase. Free energy simulations (MM/PBSA) quantify binding affinities, prioritizing substituents that optimize hydrophobic and hydrogen-bonding interactions .
Q. What advanced catalytic systems improve yield in large-scale synthesis?
Proton-coupled electron transfer (PCET) catalysts enable mild, scalable cyclization. For example, B(C6F5)3 catalyzes hydrogenation of intermediates with >90% yield, avoiding harsh acids . Compare to traditional methods using POCl3, which require stringent temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
